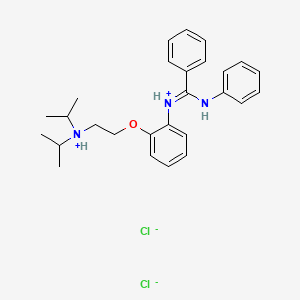
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound known for its significant role in various scientific and industrial applications. This compound is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is known for being a reversible competitive inhibitor of trypsin and other serine proteases .
Preparation Methods
The synthesis of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves multiple stepsThe reaction conditions often involve the use of haloketones and various catalysts to facilitate the condensation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in protein crystallography to prevent proteases from degrading proteins of interest.
Biology: The compound is used in various biochemical assays to study enzyme kinetics and inhibition.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes, making it a candidate for drug development.
Industry: The compound is used in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets, primarily serine proteases. The compound binds to the active site of these enzymes, inhibiting their activity by preventing substrate access. This inhibition is reversible, allowing for controlled studies of enzyme function and regulation .
Comparison with Similar Compounds
Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride can be compared with other similar compounds such as:
Benzamidine: The parent compound, which is simpler in structure and also acts as a reversible inhibitor of serine proteases.
Dabigatran: A pharmaceutical compound that contains a benzamidine moiety and is used as an anticoagulant.
2,4-Disubstituted Imidazoles: Compounds synthesized using benzamidine derivatives, known for their diverse biological activities.
The uniqueness of Benzamidine, N-(o-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride lies in its specific structural modifications, which enhance its binding affinity and specificity for certain enzymes, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
80784-97-0 |
|---|---|
Molecular Formula |
C27H35Cl2N3O |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[2-[anilino(phenyl)methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C27H33N3O.2ClH/c1-21(2)30(22(3)4)19-20-31-26-18-12-11-17-25(26)29-27(23-13-7-5-8-14-23)28-24-15-9-6-10-16-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |
InChI Key |
DBIASIUPJSXGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC1=CC=CC=C1[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


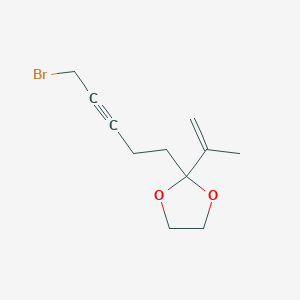
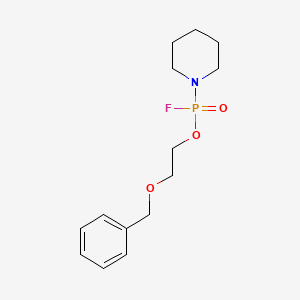
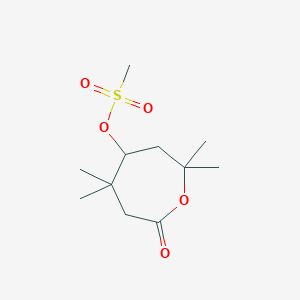
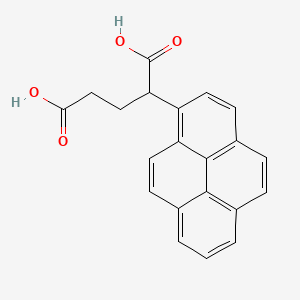
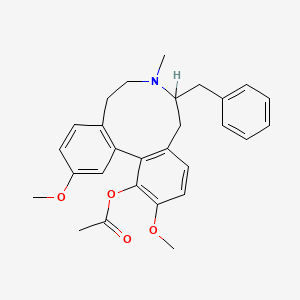
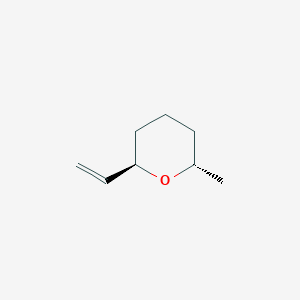

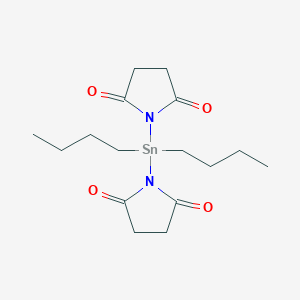
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
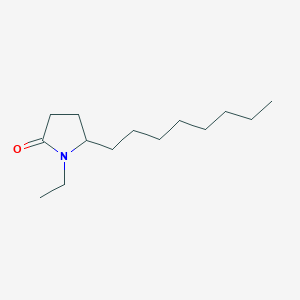
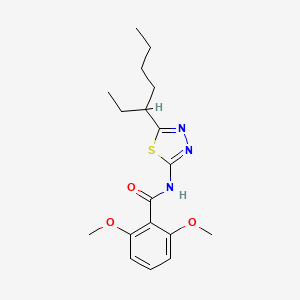

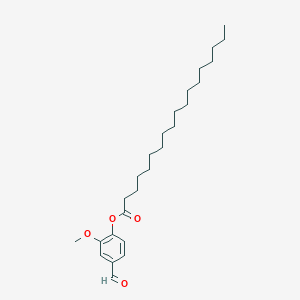
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
